molecular formula C11H22N2O3S B8181950 tert-Butyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate

tert-Butyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate

Cat. No.: B8181950
M. Wt: 262.37 g/mol
InChI Key: ZNRFSHBUCDYUDT-UHFFFAOYSA-N
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Description

tert-Butyl (1-Imino-1-oxidotetrahydro-2H-thiopyran-4-yl)(methyl)carbamate is a chemical compound with a complex structure that includes a thiopyran ring, an imino group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with specific reagents under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-Imino-1-oxidotetrahydro-2H-thiopyran-4-yl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable for developing new compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo specific reactions makes it a useful tool for probing biological systems.

Medicine

In medicine, this compound may have potential applications as a drug candidate or as a precursor in the synthesis of pharmaceuticals. Its interactions with biological targets can provide insights into its therapeutic potential.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. The imino group and thiopyran ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (1-Imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate

Uniqueness

tert-Butyl (1-Imino-1-oxidotetrahydro-2H-thiopyran-4-yl)(methyl)carbamate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-(1-imino-1-oxothian-4-yl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13(4)9-5-7-17(12,15)8-6-9/h9,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRFSHBUCDYUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCS(=N)(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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